molecular formula C19H27NO B1618112 Ciprefadol CAS No. 59889-36-0

Ciprefadol

Cat. No.: B1618112
CAS No.: 59889-36-0
M. Wt: 285.4 g/mol
InChI Key: KFIQKMINEHFZSM-HKUYNNGSSA-N
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Chemical Reactions Analysis

Ciprefadol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ciprefadol has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of isoquinoline derivatives and their interactions with various reagents.

    Biology: It is used to study the effects of opioid agonists and antagonists on biological systems, particularly in pain management and addiction research.

    Medicine: It is investigated for its potential use as an analgesic in clinical settings, particularly for patients who do not respond well to traditional opioid medications.

    Industry: It is used in the development of new pharmaceutical compounds and as a reference standard in quality control processes.

Properties

CAS No.

59889-36-0

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

3-[(4aR,8aR)-2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol

InChI

InChI=1S/C19H27NO/c21-18-6-3-5-16(12-18)19-9-2-1-4-17(19)14-20(11-10-19)13-15-7-8-15/h3,5-6,12,15,17,21H,1-2,4,7-11,13-14H2/t17-,19-/m0/s1

InChI Key

KFIQKMINEHFZSM-HKUYNNGSSA-N

Isomeric SMILES

C1CC[C@]2(CCN(C[C@@H]2C1)CC3CC3)C4=CC(=CC=C4)O

SMILES

C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O

Canonical SMILES

C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O

59889-36-0

Origin of Product

United States

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